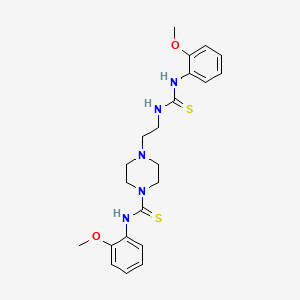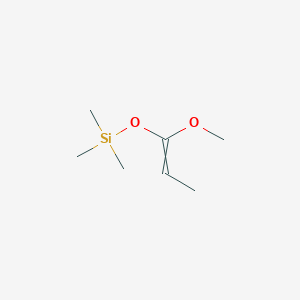
(1-Methoxyprop-1-enyloxy)trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-1-trimethylsilyloxypropene is an organic compound with the molecular formula C7H16O2Si. It is also known by its IUPAC name, {[(1E)-1-methoxy-1-propenyl]oxy}(trimethyl)silane. This compound is a colorless to almost colorless clear liquid and is known for its reactivity and utility in various chemical reactions .
Preparation Methods
1-Methoxy-1-trimethylsilyloxypropene is typically synthesized by reacting 3-propenol with chloromethyltrimethylsilane under alkaline conditions. The reaction is carried out under cooled anhydrous conditions to ensure the purity of the product. The resulting compound can be purified by distillation .
Chemical Reactions Analysis
1-Methoxy-1-trimethylsilyloxypropene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler compounds.
Substitution: It can undergo substitution reactions where the methoxy or trimethylsilyloxy groups are replaced by other functional groups.
Addition Reactions: It can participate in addition reactions, particularly in the presence of catalysts like titanium tetrachloride.
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts like titanium tetrachloride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Methoxy-1-trimethylsilyloxypropene has several applications in scientific research:
Medicine: The compound’s derivatives are explored for potential pharmaceutical applications.
Industry: It is used in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of 1-Methoxy-1-trimethylsilyloxypropene involves its reactivity with various functional groups. The compound can act as a catalyst or initiator in polymerization reactions, facilitating the formation of polymers by transferring groups between molecules. The molecular targets and pathways involved depend on the specific reaction and conditions .
Comparison with Similar Compounds
1-Methoxy-1-trimethylsilyloxypropene can be compared with other similar compounds, such as:
1-Methoxy-2-methyl-1-(trimethylsiloxy)propene: This compound is also used in organic synthesis and polymerization reactions.
Methoxytrimethylsilane: Another similar compound used in various chemical reactions.
The uniqueness of 1-Methoxy-1-trimethylsilyloxypropene lies in its specific reactivity and utility in a wide range of chemical reactions, making it a valuable reagent in both research and industrial applications .
Properties
Molecular Formula |
C7H16O2Si |
|---|---|
Molecular Weight |
160.29 g/mol |
IUPAC Name |
1-methoxyprop-1-enoxy(trimethyl)silane |
InChI |
InChI=1S/C7H16O2Si/c1-6-7(8-2)9-10(3,4)5/h6H,1-5H3 |
InChI Key |
RTHAKVSHSCPUGI-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(OC)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


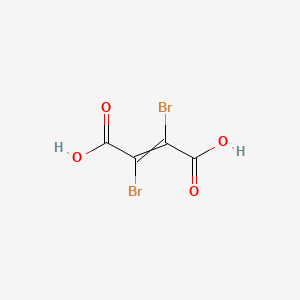

![Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-iodo-1,3-thiazole-4-carboxylate](/img/structure/B12510500.png)
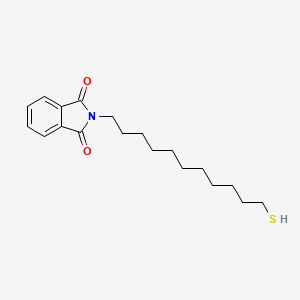
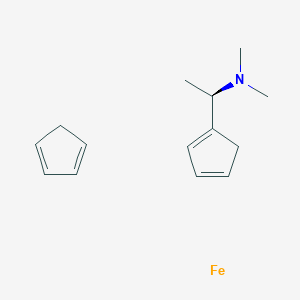
![2-(Hydroxymethyl)-6-[2-methoxy-4-(2-nitroethenyl)phenoxy]oxane-3,4,5-triol](/img/structure/B12510518.png)
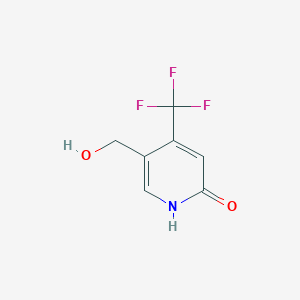

![Tert-butyl 3-[(6-aminopyrazin-2-yl)oxy]piperidine-1-carboxylate](/img/structure/B12510531.png)
![2-[2-(2-aminopropanamido)-3-(1H-indol-3-yl)propanamido]propanoic acid](/img/structure/B12510544.png)

![2-chloro-1-(5-{[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl}-1H-pyrrol-3-yl)ethanone](/img/structure/B12510557.png)
